

Decacyclene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Decacyclene*

Cat. No.: *B1669996*

[Get Quote](#)

CAS Number: 191-48-0

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and characterization of **decacyclene**. It is intended for researchers, scientists, and drug development professionals interested in the unique characteristics and potential applications of this complex polycyclic aromatic hydrocarbon (PAH).

Chemical and Physical Properties

Decacyclene ($C_{36}H_{18}$) is a large, non-planar polycyclic aromatic hydrocarbon with a distinctive propeller-like shape exhibiting D_3 symmetry.^[1] This unique structure arises from non-bonded repulsions between hydrogen atoms on its peripheral naphthalene groups.^[1] The molecule is chiral in its crystalline form.^{[2][3]}

Identification and Nomenclature

Property	Value
CAS Number	191-48-0 ^[4]
IUPAC Name	Diacenaphtho[1,2-j:1',2'-l]fluoranthene ^[4]
Molecular Formula	$C_{36}H_{18}$ ^[2]
Molecular Weight	450.53 g/mol ^[2]
Synonyms	Benzo(a,a,a)triacenaphthylene, Tri-peri-naphthylenebenzene ^[2]

Physicochemical Properties

Property	Value
Melting Point	>300 °C[2]
Density (Predicted)	1.467 ± 0.06 g/cm ³ [1]
Solubility	Poorly soluble in most organic solvents; soluble in chloroform.[5]
Appearance	Brown solid[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **decacyclene** are not extensively detailed in readily available literature. However, the following sections outline the general methodologies based on published research.

Synthesis of Decacyclene

The classical synthesis of **decacyclene** was first reported by Dziewoński and Rehländer.[1] The general procedure involves the high-temperature dehydrogenation of acenaphthene using elemental sulfur.

General Procedure:

- Acenaphthene and elemental sulfur are mixed in a suitable reaction vessel.
- The mixture is heated to a high temperature, typically in the range of 205–295 °C.[1]
- During the heating process, dehydrogenation and subsequent cyclization reactions occur, leading to the formation of the **decacyclene** core.
- The crude product is then subjected to purification steps, which may include recrystallization or sublimation to obtain purified **decacyclene**.

It is important to note that this reaction is performed under harsh conditions and may result in a mixture of products, necessitating careful purification.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its poor solubility, obtaining high-resolution NMR spectra of **decacyclene** can be challenging. Deuterated chloroform (CDCl_3) or other suitable solvents for PAHs should be used.

Sample Preparation:

- Dissolve a small amount of purified **decacyclene** in the chosen deuterated solvent.
- Filter the solution to remove any particulate matter.
- Transfer the solution to an NMR tube.

Data Acquisition: Standard ^1H and ^{13}C NMR spectra can be acquired. Due to the complex, overlapping signals in the aromatic region of the ^1H NMR spectrum, two-dimensional techniques such as COSY and HMQC may be necessary for detailed structural elucidation.

2.2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a useful technique for characterizing the electronic properties of **decacyclene**.

Sample Preparation:

- Prepare a dilute solution of **decacyclene** in a UV-transparent solvent, such as chloroform or toluene.^{[2][5]}
- The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

Data Acquisition:

- Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

- A blank spectrum of the solvent should be recorded and subtracted from the sample spectrum.

2.2.3. Fluorescence Spectroscopy

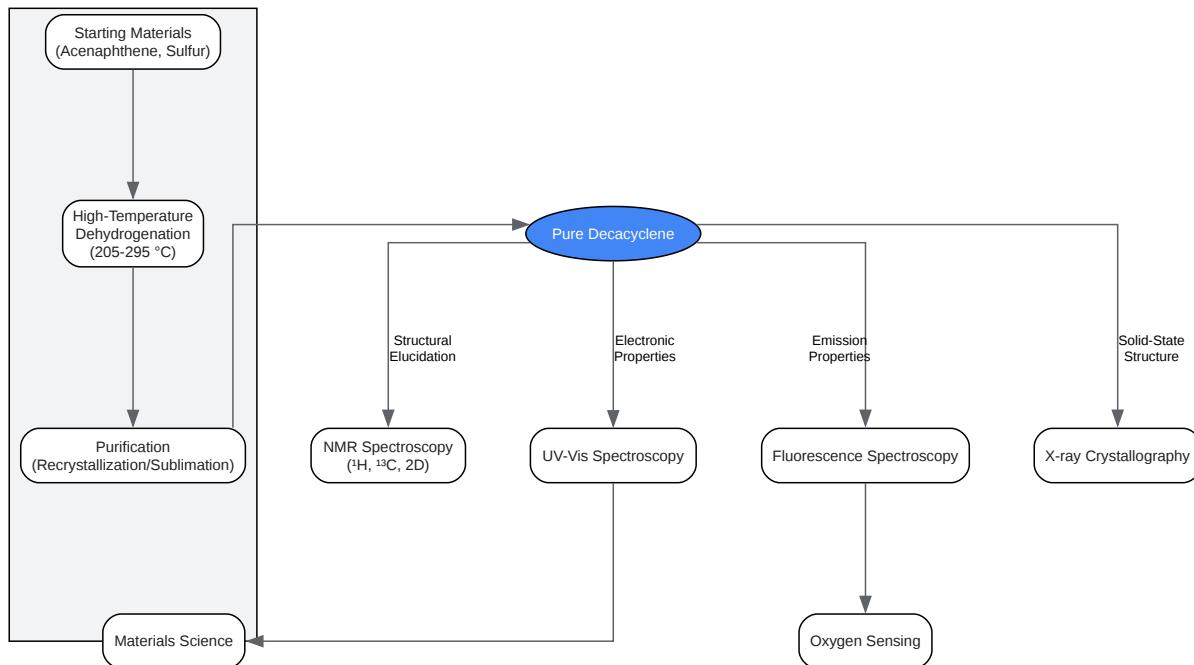
Decacyclene is a fluorescent molecule, and its emission properties can be studied using fluorescence spectroscopy. This property is particularly relevant for its application in oxygen sensing.^[1]

Sample Preparation:

- Prepare a dilute solution of **decacyclene** in a suitable solvent. The concentration should be low enough to avoid inner-filter effects.

Data Acquisition:

- Determine the optimal excitation wavelength from the UV-Vis absorption spectrum.
- Record the emission spectrum by scanning the emission monochromator while exciting the sample at the chosen wavelength.


Biological Activity

The biological activity of **decacyclene** is not extensively studied. As a large polycyclic aromatic hydrocarbon, it is expected to exhibit some level of cytotoxicity. There is some evidence to suggest that **decacyclene** and its derivatives may have antimicrobial properties, potentially by disrupting the cell membranes of microorganisms. However, a specific mechanism of action or interaction with well-defined biological signaling pathways has not been elucidated in the reviewed literature.

Visualizations

Synthesis and Characterization Workflow of Decacyclene

The following diagram illustrates a general workflow for the synthesis and characterization of **decacyclene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **decacylene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Decacyclene | 191-48-0 | >98% [smolecule.com]
- 2. DECACYCLENE | 191-48-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Decacyclene | C36H18 | CID 67448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Freestanding non-covalent thin films of the propeller-shaped polycyclic aromatic hydrocarbon decacyclene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Decacyclene: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669996#decacyclene-cas-number-and-properties\]](https://www.benchchem.com/product/b1669996#decacyclene-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com